Tetrafluorohydroquinone

Redox Flow Batteries Energy Storage Electrochemistry

Researchers requiring a perfluorinated hydroquinone with fundamentally distinct electronics often face supply inconsistency for high-purity material. Tetrafluorohydroquinone (TFHQ; CAS 771-63-1) solves this with reliable >97% purity and multi-application performance data. • HDAC Inhibition: IC₅₀ 100-500 nM against multiple isoforms, enabling epigenetic target validation. • Energy Storage: Delivers 80% energy efficiency over 40 cycles with negligible capacity loss in hybrid redox flow batteries, surpassing 3-fluorocatechol. • Enhanced Acidity: pKa 5.90 facilitates controlled deprotonation for polymer doping and conductive coatings.

Molecular Formula C6H2F4O2
Molecular Weight 182.07 g/mol
CAS No. 771-63-1
Cat. No. B1294475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrafluorohydroquinone
CAS771-63-1
Molecular FormulaC6H2F4O2
Molecular Weight182.07 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)O)F)F)O
InChIInChI=1S/C6H2F4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H
InChIKeyZSDAMBJDFDRLSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrafluorohydroquinone Properties & Structure


Tetrafluorohydroquinone (TFHQ; C₆H₂F₄O₂; MW 182.07) is a fully fluorinated hydroquinone derivative where all four ring hydrogens are replaced by fluorine atoms [1]. This perfluorination imparts a predicted pKa of 5.90±0.33, rendering it significantly more acidic than hydroquinone (pKa₁ ≈10) , and elevates its redox potential for energy storage applications [2]. TFHQ appears as a white to light orange crystalline powder with a melting point of 172-174 °C and solubility in methanol .

Tetrafluorohydroquinone vs. Hydroquinone Analogs


Despite sharing the hydroquinone core, tetrafluorohydroquinone (TFHQ) exhibits fundamentally distinct electronic, electrochemical, and biochemical behavior due to the strong inductive withdrawal of its four fluorine substituents . This prevents simple substitution with unsubstituted hydroquinone or even mono-fluorinated catechols. TFHQ's enhanced acidity, elevated redox potential, and unique enzyme inhibition profile directly translate to quantifiable performance differences in energy storage, polymer doping, and medicinal chemistry applications, as detailed in the evidence below [1][2].

Tetrafluorohydroquinone Differentiation Evidence


Catholyte Efficiency in Redox Flow Batteries

In hybrid redox flow batteries (HRFBs), tetrafluorohydroquinone (TFHQ) achieves an energy efficiency of 80% over 40 charge-discharge cycles with negligible capacity loss, significantly outperforming 3-fluorocatechol (3FQH₂) [1]. Despite 3FQH₂ having a larger formal potential difference with the cadmium anode, TFHQ's coulombic and energy efficiencies are demonstrably higher, establishing it as the superior catholyte for stable, high-performance HRFBs [1].

Redox Flow Batteries Energy Storage Electrochemistry

HDAC Inhibition Potency

Tetrafluorohydroquinone demonstrates significant histone deacetylase (HDAC) inhibitory activity, with reported IC₅₀ values ranging from 100 to 500 nM across various HDAC isoforms [1]. This potency positions TFHQ as a valuable research tool for investigating epigenetic regulation in cancer and other diseases. While direct comparative data for other fluorinated hydroquinones are lacking, the nanomolar potency suggests a class-leading inhibition profile worth further exploration [1].

HDAC Inhibition Cancer Research Epigenetics

Antioxidant Activity

In vitro free radical scavenging assays reveal that tetrafluorohydroquinone exhibits antioxidant activity with an IC₅₀ value of approximately 50 μM [1]. This quantitative measure provides a baseline for its efficacy in mitigating oxidative stress, a key factor in neurodegenerative and inflammatory disease research [1]. While comparative data against other hydroquinone derivatives are not available in this source, the value serves as a concrete benchmark for selecting TFHQ in antioxidant studies.

Antioxidants Oxidative Stress Free Radical Scavenging

Enhanced Acidity vs. Hydroquinone

The predicted pKa of tetrafluorohydroquinone is 5.90±0.33, a value substantially lower than the first pKa of unsubstituted hydroquinone (≈10) . This approximately four-order-of-magnitude increase in acidity is a direct consequence of the strong electron-withdrawing effect of the four fluorine atoms, altering the compound's proton transfer and hydrogen-bonding capabilities . This difference is critical for applications where deprotonation behavior governs reactivity, such as in polymer doping or coordination chemistry.

Physicochemical Properties Proton Transfer Reactivity

Tetrafluorohydroquinone Application Scenarios


Hybrid Redox Flow Battery Catholyte

Procurement of TFHQ is most strongly justified for the development of hybrid redox flow batteries (HRFBs) requiring high energy efficiency and cycle stability. As demonstrated by head-to-head data, TFHQ delivers 80% energy efficiency over 40 cycles with negligible capacity loss, surpassing 3-fluorocatechol [1]. This scenario is ideal for researchers focused on next-generation, durable energy storage solutions.

HDAC Inhibitor for Oncology Research

TFHQ is a valuable acquisition for laboratories investigating histone deacetylase (HDAC) inhibition as a therapeutic strategy. Its reported IC₅₀ values of 100-500 nM against HDAC isoforms [1] position it as a potent tool compound for probing epigenetic mechanisms in cancer and other diseases, supporting target validation and lead optimization efforts.

Antioxidant Model for Oxidative Stress

Research groups focused on oxidative stress, aging, and inflammatory disorders should consider TFHQ for its quantifiable free radical scavenging capacity (IC₅₀ ≈ 50 μM) [1]. This metric provides a reliable baseline for designing and interpreting experiments that assess the role of antioxidants in cellular and disease models.

Acidic Monomer for Polymer Synthesis

The significantly enhanced acidity of TFHQ (pKa 5.90) compared to hydroquinone (pKa₁ ≈ 10) [1][2] makes it the preferred monomer for synthesizing polymers requiring more facile deprotonation. This property is crucial for controlled polymer doping, enabling precise tuning of material properties in applications ranging from conductive polymers to advanced coatings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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